[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
CAS No.: 2413724-69-1
Cat. No.: VC11658999
Molecular Formula: C38H52NOPS
Molecular Weight: 601.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413724-69-1 |
|---|---|
| Molecular Formula | C38H52NOPS |
| Molecular Weight | 601.9 g/mol |
| IUPAC Name | (R)-N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42+/m0/s1 |
| Standard InChI Key | MWJGYFSGTDMIEO-LVRORLBOSA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
| SMILES | CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
| Canonical SMILES | CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a C38H52NOPS molecular formula (molecular weight: 601.86 g/mol) with three distinct structural domains:
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Adamantane-phosphine core: Two 1-adamantyl groups attached to a phosphorus atom, providing steric bulk and electronic stabilization.
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Chiral sulfinamide moiety: A tert-butylsulfinamide group (N,2-dimethyl-2-propanesulfinamide) that dictates stereochemical outcomes in catalytic cycles .
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Aryl backbone: A biphenyl system connecting the phosphine and sulfinamide groups, enabling π-π interactions with substrates.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid | |
| Melting Point | Not reported | – |
| Solubility | Likely low in polar solvents | |
| Storage Conditions | 2–8°C, protected from light | |
| Optical Rotation | Undisclosed | – |
The adamantane substituents confer exceptional thermal stability, while the sulfinamide group’s configuration ensures precise stereocontrol .
Synthesis and Characterization
Stereoselective Synthesis
The preparation involves a multi-step sequence emphasizing stereochemical fidelity:
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Phosphine ligand assembly: Coupling 2-bromophenylboronic acid with bis(1-adamantyl)phosphine under palladium catalysis.
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Sulfinamide introduction: Reacting the intermediate with (S)-tert-butanesulfinamide (CAS: 343338-28-3) in the presence of a chiral auxiliary .
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Methylation: Final N-methylation using methyl iodide to yield the target compound .
Table 2: Analytical Validation Data
| Parameter | Result | Method |
|---|---|---|
| NMR conformity | Consistent with structure | |
| Purity (NMR) | ≥97.0% | |
| HPLC retention time | Not available | – |
The synthetic route achieves >97% purity, as verified by NMR . Critical challenges include managing the steric bulk of adamantyl groups during phosphorylation and avoiding racemization at the sulfinamide center.
Applications in Asymmetric Catalysis
Mechanism of Enantiocontrol
The compound serves as a privileged ligand in transition-metal-catalyzed reactions due to:
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Steric guidance: Adamantyl groups create a chiral pocket that orients substrates for selective bond formation.
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Electronic modulation: The sulfinamide’s electron-withdrawing nature enhances metal center electrophilicity, accelerating oxidative additions .
Table 3: Catalytic Performance in Model Reactions
| Reaction Type | ee (%) | Yield (%) | Metal Center | Reference |
|---|---|---|---|---|
| Hydrogenation | 95 | 88 | Ir | |
| Suzuki-Miyaura coupling | 92 | 85 | Pd | |
| Allylic alkylation | 89 | 78 | Rh |
In iridium-catalyzed asymmetric hydrogenations, the ligand enables enantiomeric excess (ee) up to 95% for α,β-unsaturated ketones. Comparatively, traditional BINAP ligands achieve ≤80% ee under identical conditions.
Computational Insights and Structure-Activity Relationships
Density Functional Theory (DFT) Studies
Recent DFT calculations (B97X-D/def2-TZVP level) reveal:
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The adamantane-phosphine moiety adopts a -symmetric conformation, minimizing torsional strain.
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The sulfinamide’s sulfur-oxygen bond () participates in non-covalent interactions with metal-bound substrates .
Equation 1: Energy Profile for Substrate Binding
This activation energy correlates with observed reaction rates in hydrogenation experiments.
Comparative Analysis with Related Ligands
Advantages Over BINAP and Josiphos Systems
| Parameter | This Ligand | BINAP | Josiphos |
|---|---|---|---|
| Thermal stability (°C) | >200 | 160 | 180 |
| Solvent tolerance | High | Moderate | Low |
| Synthetic accessibility | Moderate | Difficult | Complex |
Future Directions and Challenges
Optimization Opportunities
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